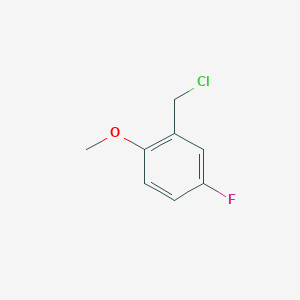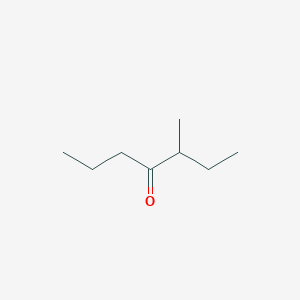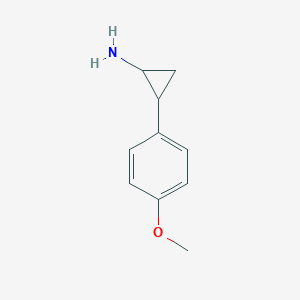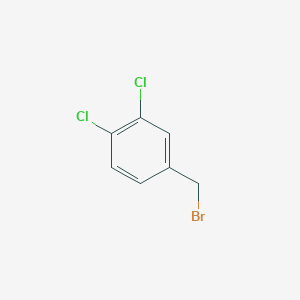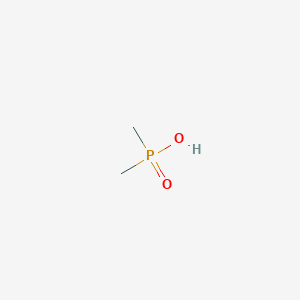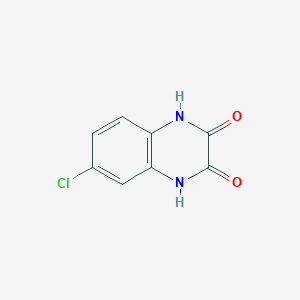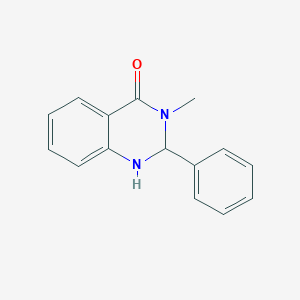
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one is a derivative of the dihydroquinazolinone family, a class of compounds known for their diverse pharmacological activities. The core structure of dihydroquinazolinones consists of a bicyclic system containing a quinazoline moiety fused with a dihydropyrimidinone ring. The specific compound carries a methyl group at the third position and a phenyl group at the second position of the dihydroquinazolinone scaffold.
Synthesis Analysis
The synthesis of dihydroquinazolinone derivatives, including 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, typically involves a one-pot, multi-component reaction. This reaction often includes the condensation of isatoic anhydride, an aromatic aldehyde, and an amine or ammonium acetate. Various catalysts have been employed to facilitate this reaction, such as silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol , dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation , and 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane under thermal and solvent-free conditions . These methods highlight the versatility and adaptability of the synthesis process, allowing for modifications to improve yields, reduce reaction times, and enhance environmental friendliness.
Molecular Structure Analysis
The molecular structure of dihydroquinazolinones is characterized by the presence of a fused bicyclic system. The conformational analysis and molecular modeling studies, although not directly on 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, provide insight into the general structural features of related compounds. These studies can involve computational methods such as molecular mechanics calculations and may include single-crystal X-ray analysis and NMR spectroscopy to elucidate the preferred conformations and electronic properties of the molecules .
Chemical Reactions Analysis
Dihydroquinazolinones can undergo various chemical reactions, expanding their chemical diversity and potential applications. For instance, the alkylation of dihydroquinazolinone derivatives can lead to the formation of heterocyclicethyl-substituted compounds, which can further react with reagents like hydrazine hydrate, phenylhydrazine, and thiourea to yield a range of functionalized products . Additionally, carbonylative synthesis approaches have been explored, utilizing CO precursors and catalysts like elemental selenium to introduce carbonyl groups into the dihydroquinazolinone framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinazolinones are influenced by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of functional groups such as the phenyl ring and methyl group can affect the compound's reactivity, acidity, and overall chemical behavior. The synthesis in aqueous media and the use of environmentally benign catalysts like b-cyclodextrin also underscore the importance of understanding the solubility and interactions of these compounds in water .
性质
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPKSZILRECDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

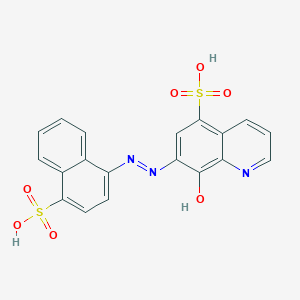
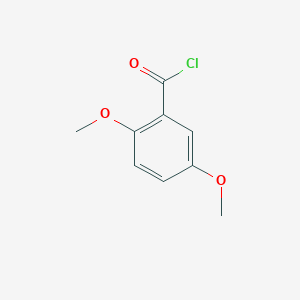
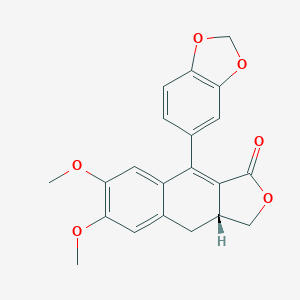
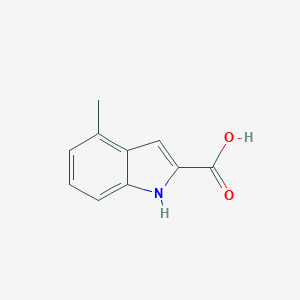
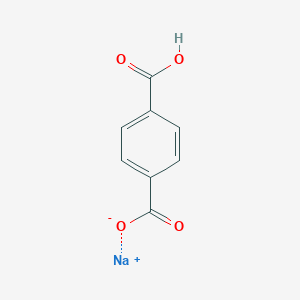
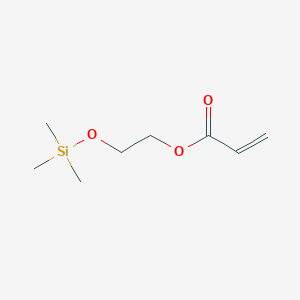
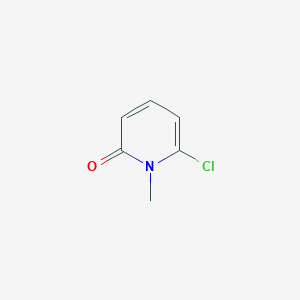
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
